2-(1,3-benzothiazol-2-yl)propanenitrile
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Overview
Description
2-(1,3-Benzothiazol-2-yl)propanenitrile is an organic compound with the molecular formula C10H8N2S. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)propanenitrile typically involves the reaction of 2-mercaptoaniline with an appropriate nitrile compound under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)propanenitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: The parent compound, which lacks the nitrile group.
2-Mercaptobenzothiazole: A related compound with a thiol group instead of a nitrile group.
Benzoxazole: A similar heterocyclic compound with an oxygen atom instead of sulfur.
Uniqueness
2-(1,3-Benzothiazol-2-yl)propanenitrile is unique due to the presence of both the benzothiazole ring and the nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
2111159-40-9 |
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Molecular Formula |
C10H8N2S |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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